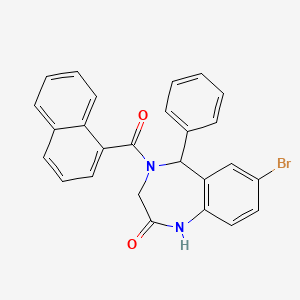

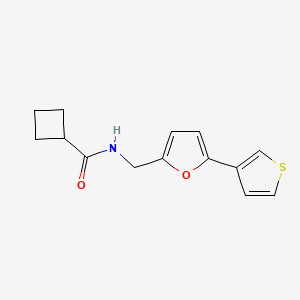

![molecular formula C24H19N3 B2860257 8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-44-1](/img/structure/B2860257.png)

8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinoline derivatives, which are heterocyclic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives have been found to possess various types of pharmacological activity .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Traube xanthine synthesis method was used to synthesize a similar compound, 3-(4′-methylphenyl)-8-methylxanthine . This method involves heating 1-(4′-methylphenyl)-5,6-diamino-(1H,3H)pyrimidine-2,4-dione in an excess of glacial acetic acid, followed by cyclization of the intermediate in aqueous NaOH .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The exact molecular structure of “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would require further analysis or computational modeling to determine.Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, alkylation of 3-arylxanthines in DMF in the presence of an equimolar amount of NaHCO3 occurs at the N atom in the 7-position . This feature was used to produce 7-substituted derivatives by reaction with halocarbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would depend on its exact molecular structure. Quinoline derivatives are known to possess various types of pharmacological activity .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has explored the synthesis of pyrazoloquinoline derivatives, offering insights into their structural complexity and chemical reactivity. For instance, Nagarajan and Shah (1992) detailed the synthesis of pyrazolo[3,4-c]quinoline derivatives, highlighting their unique reactivity and potential for generating diverse molecular structures (Nagarajan & Shah, 1992). Similarly, the work by Portilla et al. (2005) on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines demonstrated how molecular modifications influence the formation of complex supramolecular structures (Portilla et al., 2005).

Chemical Properties and Applications

The environmental benefits of synthesizing heterocyclic compounds were highlighted by Rajesh et al. (2011), who described a green chemistry approach for creating structurally complex ortho-quinones with high atom economy (Rajesh et al., 2011). Optical absorption measurements and quantum-chemical simulations conducted by Koścień et al. (2003) on pyrazolo[3,4-b]quinoline derivatives provided valuable information on their electronic properties, which are crucial for applications in materials science and optoelectronics (Koścień et al., 2003).

Potential Biomedical Applications

Although the focus is on excluding drug use, dosage, and side effects, it's worth noting that research into the biological activities of related compounds, such as antimicrobial and antiviral activities, underscores the broader applicability of pyrazoloquinoline derivatives in pharmaceutical research. For example, El-Sayed and Aboul‐Enein (2001) synthesized novel pyrazolo[3,4-b]quinoline derivatives and evaluated their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (El-Sayed & Aboul‐Enein, 2001).

Mecanismo De Acción

Mode of Action

Quinoline derivatives have been known to interact with various biological targets through different mechanisms, such as inhibiting enzyme activity, interacting with cell receptors, or intercalating with dna .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell signaling, dna synthesis, and protein function .

Pharmacokinetics

Quinoline derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the photophysical properties of some quinoline derivatives have been studied under UV-Visible absorption and steady-state fluorescence spectroscopies .

Direcciones Futuras

Quinoline derivatives have potential for industrial and medicinal applications due to their versatile chemical properties and biological activities . Future research could focus on exploring the antimicrobial capabilities of “8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds, as well as developing new synthetic methods and studying their physicochemical properties .

Propiedades

IUPAC Name |

8-methyl-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-16-8-11-18(12-9-16)23-21-15-25-22-13-10-17(2)14-20(22)24(21)27(26-23)19-6-4-3-5-7-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXOFRNBPLRWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)

![N-{1-[(4-bromophenyl)methyl]-1H-pyrazol-5-yl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2860178.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2860179.png)

![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)

![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)

![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2860194.png)

![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)